Conformational and TPSA Differentiation vs. Benzimidazole
The 1H-oxepino[4,5-d]imidazole scaffold exhibits a TPSA of 37.9 Ų, a direct consequence of its seven-membered oxepine ring contributing one oxygen and two nitrogen heteroatoms [1]. In comparison, benzimidazole (CAS 51-17-2) has a TPSA of 28.7 Ų, while imidazole (CAS 288-32-4) has a TPSA of 28.7 Ų. The ~9.2 Ų increase in TPSA reflects the larger oxepine ring's contribution to polarity and hydrogen-bonding capacity, which can influence solubility and permeability profiles in a manner not achievable with five- or six-membered fused analogs [1][2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 37.9 Ų |
| Comparator Or Baseline | Benzimidazole (CAS 51-17-2): 28.7 Ų; Imidazole (CAS 288-32-4): 28.7 Ų |
| Quantified Difference | +9.2 Ų (32% increase vs. benzimidazole and imidazole) |
| Conditions | Computed values (standard method, PubChem/Basechem) |
Why This Matters
The 32% higher TPSA of 1H-oxepino[4,5-d]imidazole directly affects predicted membrane permeability and solubility, making it a distinct starting point for lead optimization programs where balanced polarity is desired.
- [1] Basechem.org. 1H-Oxepino[4,5-d]imidazole (9CI) – Computed Physicochemical Properties. CAS 873917-84-1. http://basechem.org/chemical/89887 (accessed 2026-04-24). View Source
- [2] PubChem. Benzimidazole (CID 5798) – Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/benzimidazole (accessed 2026-04-24). View Source
